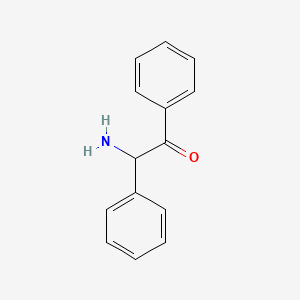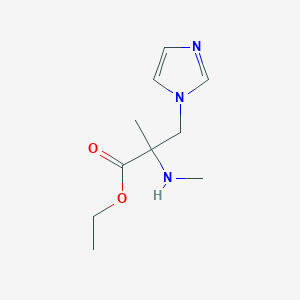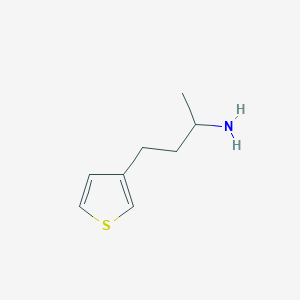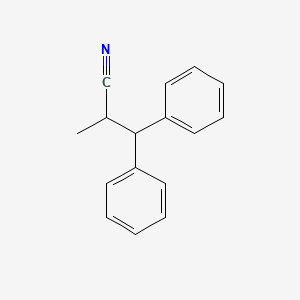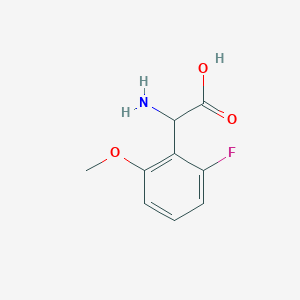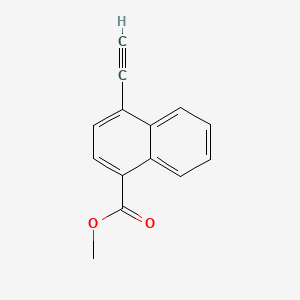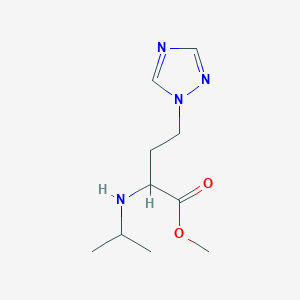
Methyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound that features a triazole ring, a common motif in medicinal chemistry due to its stability and biological activity. This compound is of interest in various fields, including pharmaceuticals, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Attachment of the Butanoate Moiety: The butanoate group can be introduced through esterification reactions, often using methyl chloroformate or similar reagents.
Introduction of the Isopropylamino Group: This step involves the substitution reaction where an isopropylamine is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can target the triazole ring or the ester group, potentially converting the ester to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable for creating stable, bioactive compounds.
Biology
Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where triazole-containing compounds have shown efficacy, such as antifungal and anticancer therapies.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the triazole ring.
Mechanism of Action
The mechanism of action of Methyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, facilitating binding to active sites or receptor pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(isopropylamino)-4-(1h-1,2,3-triazol-1-yl)butanoate: Similar structure but with a different triazole isomer.
Methyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate: Similar but with a longer carbon chain.
Ethyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, in particular, provides stability and potential for diverse interactions with biological targets, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H18N4O2 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
methyl 2-(propan-2-ylamino)-4-(1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C10H18N4O2/c1-8(2)13-9(10(15)16-3)4-5-14-7-11-6-12-14/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
OBGQMDGFJSRPGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCN1C=NC=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13542220.png)
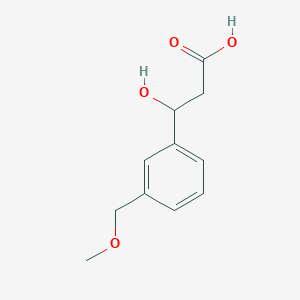
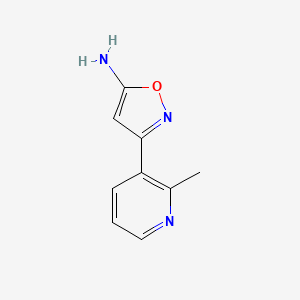
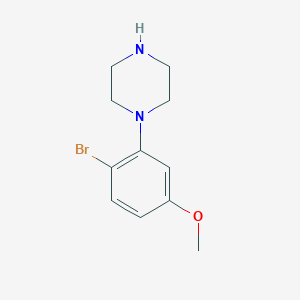

![tert-Butyl ((3aS,6aR)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13542262.png)
